molecular formula C5H9ClO3 B1588570 (R)-Methyl 4-chloro-3-hydroxybutanoate CAS No. 88496-70-2

(R)-Methyl 4-chloro-3-hydroxybutanoate

Cat. No. B1588570
CAS RN: 88496-70-2
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-SCSAIBSYSA-N
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Description

“®-Methyl 4-chloro-3-hydroxybutanoate” is an organic compound that belongs to the class of chlorohydrins. It is a versatile chiral precursor for many pharmaceuticals .


Synthesis Analysis

Several biosynthesis strategies have been documented to convert ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE . A stereoselective carbonyl reductase toolbox was constructed and employed into the asymmetric reduction of COBE to ®-CHBE . A robust enzyme designed as Bg ADH3 from Burkholderia gladioli CCTCC M 2012379 exhibited excellent activity and enantioselectivity .


Molecular Structure Analysis

The linear formula of “®-Methyl 4-chloro-3-hydroxybutanoate” is ClCH2CH(OH)CH2CO2C2H5 . The molecular weight is 166.60 .


Chemical Reactions Analysis

A stereoselective carbonyl reductase toolbox was constructed and employed into the asymmetric reduction of COBE to ®-CHBE . A robust enzyme designed as Bg ADH3 from Burkholderia gladioli CCTCC M 2012379 exhibited excellent activity and enantioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 4-chloro-3-hydroxybutanoate” include a refractive index of n20/D 1.453 (lit.), a boiling point of 93-95 °C/5 mmHg (lit.), and a density of 1.19 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Synthesis: Statins

®-Methyl 4-chloro-3-hydroxybutanoate: is a crucial chiral intermediate in the synthesis of statins, which are widely prescribed cholesterol-lowering medications. Statins function as HMG-CoA reductase inhibitors, and the compound is used to synthesize the side chain of atorvastatin, a leading statin brand known as Lipitor .

Biocatalysis: Enzyme Engineering

The compound has been used in the field of biocatalysis, particularly in the asymmetric reduction of carbonyl compounds. A study demonstrated the use of a thermostabilized mutant of ketoreductase ChKRED20 from Chryseobacterium sp. CA49, which catalyzes the bio-reductive production of the (S)-enantiomer with high stereoselectivity . This showcases the compound’s role in enzyme engineering for pharmaceutical applications.

Mechanism of Action

Target of Action

®-Methyl 4-chloro-3-hydroxybutanoate, also known as Methyl ®-4-Chloro-3-hydroxybutyrate, primarily targets the enzyme carbonyl reductase . This enzyme plays a crucial role in the biosynthesis of ethyl ®-2-hydroxy-4-phenylbutyrate , a versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors .

Mode of Action

The interaction of ®-Methyl 4-chloro-3-hydroxybutanoate with its target enzyme, carbonyl reductase, results in the efficient production of ethyl ®-2-hydroxy-4-phenylbutyrate . This process involves a structure-guided rational design to improve the catalytic performance of the enzyme .

Biochemical Pathways

The action of ®-Methyl 4-chloro-3-hydroxybutanoate affects the biochemical pathway involved in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The downstream effects include the production of these inhibitors, which have significant therapeutic applications.

Result of Action

The molecular and cellular effects of ®-Methyl 4-chloro-3-hydroxybutanoate’s action result in the production of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is a crucial intermediate in the synthesis of angiotensin-converting enzyme inhibitors , which are used in the treatment of conditions such as hypertension and heart failure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Methyl 4-chloro-3-hydroxybutanoate. For instance, the enzyme carbonyl reductase, which is the primary target of this compound, has been found to exhibit improved thermostability and increased activity at higher temperatures Therefore, temperature could be a significant environmental factor influencing the action of ®-Methyl 4-chloro-3-hydroxybutanoate

Future Directions

The future directions of “®-Methyl 4-chloro-3-hydroxybutanoate” research could include the further application of Bg ADH3 in the biosynthesis of chiral alcohols , and the establishment of a preparative scale process for producing ®-CHBE with excellent enantiopurity .

properties

IUPAC Name

methyl (3R)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448305
Record name Methyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88496-70-2
Record name Methyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-4-Chloro-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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